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molecular formula C12H13F2N3OS B152395 Dfpmtb CAS No. 135272-34-3

Dfpmtb

Cat. No. B152395
M. Wt: 285.32 g/mol
InChI Key: XAIWELGWMZINMU-PRHODGIISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05387599

Procedure details

A solution of (2RS,3SR)-2-(2,4-difluorophenyl)-3-methyl-2-(1H-1,2,4-triazol-1-yl)methyloxirane (7.0 g), methyl 3-mercaptopropionate (30.8 ml) and 28% sodium methylate-methanol solution (19.6 ml) in methanol (210 ml) was refluxed for 2 hours. 28% Sodium methylate methanolic solution (9.8 ml) was added to the resultant solution and refluxed for 1 hour. Thereafter, methyl 3-mercaptopropionate (4 ml) was added to the resultant solution and refluxed for 2 hours. After ice-cooling, the reaction mixture was diluted with water (100 ml) and neutralized with 5% aqueous phosphate solution, and extracted with methylene chloride (200 ml×2). The extract was dried over anhydrous sodium sulfate and distilled off the solvent under reduced pressure. The residue was subjected to a silica gel column chromatography (4×50cm), eluting with ethyl acetate-hexane (3:1). The collected fractions of the object compound were concentrated and ethyl ether was added to the residue to obtain (2RS,3 RS)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2butanol (5.5 g) as colorless needles.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30.8 mL
Type
reactant
Reaction Step Two
Name
sodium methylate methanol
Quantity
19.6 mL
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
solvent
Reaction Step Two
Name
Sodium methylate
Quantity
9.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(2RS,3 RS)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2butanol

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1([CH2:13][N:14]2[CH:18]=[N:17][CH:16]=[N:15]2)[CH:11]([CH3:12])[O:10]1.[SH:19]CCC(OC)=O.C[O-].[Na+].CO.C[O-].[Na+].P([O-])([O-])([O-])=O>CO.O>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]([OH:10])([CH:11]([SH:19])[CH3:12])[CH2:13][N:14]1[CH:18]=[N:17][CH:16]=[N:15]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C1(OC1C)CN1N=CN=C1
Name
Quantity
30.8 mL
Type
reactant
Smiles
SCCC(=O)OC
Name
sodium methylate methanol
Quantity
19.6 mL
Type
reactant
Smiles
C[O-].[Na+].CO
Name
Quantity
210 mL
Type
solvent
Smiles
CO
Step Three
Name
Sodium methylate
Quantity
9.8 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
SCCC(=O)OC
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After ice-cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (200 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled off the solvent under reduced pressure
WASH
Type
WASH
Details
eluting with ethyl acetate-hexane (3:1)
CONCENTRATION
Type
CONCENTRATION
Details
The collected fractions of the object compound were concentrated
ADDITION
Type
ADDITION
Details
ethyl ether was added to the residue

Outcomes

Product
Name
(2RS,3 RS)-2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2butanol
Type
product
Smiles
FC1=C(C=CC(=C1)F)C(CN1N=CN=C1)(C(C)S)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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